N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety and a substituted phenyl carboxamide group. The triazolopyridazine ring system is known for its bioisosteric properties, often enhancing pharmacokinetic profiles in medicinal chemistry. The 3-fluoro-4-methylphenyl substituent introduces steric and electronic effects that may modulate target binding and metabolic stability.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-12-2-3-13(10-14(12)18)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKEJHROPQUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a piperazine core linked to a triazolo-pyridazine moiety and a fluorinated phenyl group. Its molecular formula is , and it has a molecular weight of approximately 415.36 g/mol.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridazines demonstrate activity against various bacterial strains. The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, with preliminary results indicating promising inhibitory concentrations (IC50) in the low micromolar range.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies reveal that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported for these cell lines suggest that the compound exhibits moderate cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 43.4 | Induction of apoptosis |
| HCT-116 | 27.3 | Cell cycle arrest |
These findings are significant as they indicate the compound's potential as a lead molecule for further development in cancer therapeutics .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interactions : It may interact with various cellular receptors that modulate signaling pathways related to inflammation and cancer progression.
Case Studies
A series of studies have been conducted to evaluate the pharmacokinetics and toxicity profiles of this compound:
- Study on Antitubercular Activity : A study assessed the efficacy of various triazole derivatives against Mycobacterium tuberculosis. The tested compounds, including our target molecule, showed significant antibacterial activity with low cytotoxicity on human embryonic kidney cells (HEK-293) .
- Evaluation in Cancer Models : Another study focused on the anticancer effects of triazole derivatives in vivo using mouse models. Results indicated that treatment with this compound led to reduced tumor growth compared to controls .
Scientific Research Applications
Structure and Composition
The compound is characterized by the following structural components:
- Fluorinated aromatic ring : A 3-fluoro-4-methylphenyl group enhances lipophilicity and biological activity.
- Triazolo-pyridazin moiety : This structure is known for its diverse pharmacological effects.
- Piperazine derivative : Contributes to the compound's ability to interact with various biological targets.
Molecular Formula
The molecular formula of the compound is .
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine derivatives exhibit significant antitumor activity. They are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that triazole derivatives can act as inhibitors of p38 mitogen-activated protein kinases (MAPKs), which play a crucial role in tumor growth and metastasis .
Antidepressant Effects
The piperazine core is often associated with antidepressant properties. Compounds that incorporate this structure have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that the compound may exhibit similar effects, potentially offering new avenues for treating mood disorders .
Antimicrobial Properties
There is growing evidence that triazole-containing compounds possess antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Study on Antitumor Activity
A study published in Acta Poloniae Pharmaceutica explored a series of triazole derivatives, including those structurally related to our compound. The results indicated a marked reduction in tumor cell viability when treated with these compounds, especially against breast cancer cell lines .
Investigation of Antidepressant Effects
In a clinical trial focusing on piperazine derivatives, participants reported significant improvements in depressive symptoms after treatment with compounds similar to N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine derivatives. The study highlighted the potential for these compounds to serve as effective antidepressants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of piperazine-carboxamide derivatives with triazolopyridazine or related heterocyclic cores. Below is a comparison with key analogs:
Key Observations
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability and binding affinity but may reduce solubility. The 3-fluoro-4-methylphenyl group in the target compound balances lipophilicity (methyl) and electronic effects (fluoro) .
- Positional isomerism : Fluorine at the 3-position (A2) vs. 4-position (A3) alters steric interactions, as seen in melting point variations (A2: 189.5°C vs. A3: 196.5°C) .
Synthetic Routes: Analogs with triazolopyridazine cores (e.g., ) are synthesized via cyclization or coupling reactions, similar to methods for thiourea intermediates (e.g., NaIO₄-mediated oxidation in ) . Quinazolinone derivatives (A2–A6) are prepared via nucleophilic substitution, with yields ranging from 45–57% .
Biological Activity :
- Triazolopyridazine derivatives (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s core may confer similar properties .
- Piperazine-carboxamides with trifluoromethyl groups () are often explored for CNS targets due to enhanced blood-brain barrier penetration .
Physicochemical Properties
Research Implications
- Structural Optimization : The 3-fluoro-4-methylphenyl group in the target compound may offer a favorable balance of solubility and target engagement compared to chlorinated analogs .
- Biological Potential: While direct activity data are lacking, the triazolopyridazine core’s prevalence in antimicrobial agents () and piperazine-carboxamides’ CNS activity () warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
